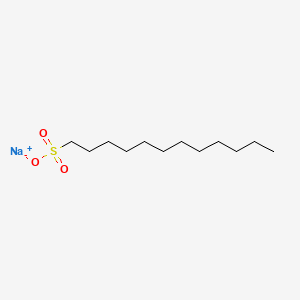
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate
説明
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, also known as Acid Yellow 9 monosodium salt, is a compound with the molecular formula C12H10N3NaO6S2 . It belongs to the class of azo dyes .
Molecular Structure Analysis
The molecular structure of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 379.3 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 379.3 g/mol. It has 2 hydrogen bond donors and 9 hydrogen bond acceptors. The compound has 4 rotatable bonds. The exact mass of the compound is 378.99087168 g/mol .科学的研究の応用
Kinetic Studies in Hydrogenation and Solvation
Research conducted by Krotov et al. (2003) explored the kinetics of liquid-phase hydrogenation of 4-aminoazobenzene in various solvents, including those with acetic acid and sodium hydroxide admixtures. The study found significant changes in the hydrogenation rates when sodium hydroxide was introduced, highlighting the potential for controlling the rate and selectivity of hydrogenation of azo compounds by varying solvent compositions (Krotov, Lefedova, & Antina, 2003).
Binding Equilibria and Ion-Exchange Mechanisms
Shibusawa and Uchida (1988) investigated the effects of sodium and hydrogen ion concentrations on the binding equilibria of 4-aminoazobenzene derivatives by sodium salts of β-naphthalenesulfonic acid-formaldehyde condensates. This study provided insights into the ion-exchange mechanisms in binding dyes, crucial for understanding interactions in solution (Shibusawa & Uchida, 1988).
Polarography and Kinetics in Azo Compound Disproportionation
Florence (1965) focused on the disproportionation rate of 4-aminoazobenzene-4'-sulphonic acid using spectrophotometry and polarography, establishing a reaction mechanism involving a quinonediimine intermediate. This research contributes to the understanding of reaction kinetics in aromatic azo compounds (Florence, 1965).
Nucleophilic Addition Reactions
A study by Albert and McCormack (1973) examined the reaction of pteridin-4-one with sodium hydrogen sulphite, resulting in various adducts. This research sheds light on nucleophilic addition reactions in related compounds (Albert & McCormack, 1973).
Chromogenic Indicators and Cell Viability Assays
Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt for use as a chromogenic indicator for NADH and cell viability, illustrating the potential applications in biological assays and cell studies (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).
作用機序
Target of Action
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, also known as Acid Yellow 9 monosodium salt, is an azo dye It has been used to study the influence of aromatic substitution patterns on azo dye degradability by streptomyces spp and the fungus phanerochaete chrysosporium .
Mode of Action
It is known that azo dyes can be degraded by certain microorganisms, such as streptomyces spp and the fungus phanerochaete chrysosporium . This degradation process involves the cleavage of the azo bond, resulting in the formation of aromatic amines .
Biochemical Pathways
The degradation of azo dyes by microorganisms is known to involve enzymatic reactions that lead to the cleavage of the azo bond .
Result of Action
The primary result of the action of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is its degradation by certain microorganisms, leading to the formation of aromatic amines . This degradation process is used to study the influence of aromatic substitution patterns on azo dye degradability .
Action Environment
The action of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is influenced by environmental factors such as the presence of certain microorganisms capable of degrading azo dyes . The efficacy and stability of the compound may also be affected by factors such as pH, temperature, and the presence of other substances in the environment.
将来の方向性
生化学分析
Biochemical Properties
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate plays a crucial role in biochemical reactions, particularly in the study of azo dye degradation. It interacts with various enzymes and microorganisms, including Streptomyces spp. and Phanerochaete chrysosporium , which are known to degrade azo dyes . The compound serves as a substrate for these enzymes, facilitating the breakdown of the azo bond and leading to the formation of simpler aromatic compounds. This interaction is essential for understanding the biodegradation pathways of azo dyes and their environmental impact.
Cellular Effects
The effects of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate on cellular processes are multifaceted. In bacterial cells, such as Pseudomonas fluorescens , the compound can be utilized as a sole source of carbon, nitrogen, and energy . This indicates that the compound can be metabolized by these cells, leading to changes in cellular metabolism and energy production. Additionally, the compound’s presence can influence cell signaling pathways and gene expression, particularly those related to stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate exerts its effects through various binding interactions and enzymatic processes. The compound’s azo bond is susceptible to reduction by azo reductases, leading to the formation of aromatic amines . These amines can further interact with other biomolecules, potentially leading to enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its interaction with cellular components, influencing gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of metabolic activity and stress responses. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects are important for determining safe exposure levels and understanding the potential risks associated with the compound’s use.
Metabolic Pathways
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is involved in several metabolic pathways, particularly those related to azo dye degradation. The compound interacts with enzymes such as azo reductases and monooxygenases , which facilitate its breakdown into simpler aromatic compounds . These metabolic pathways are essential for understanding the compound’s biodegradation and its impact on environmental and biological systems.
Transport and Distribution
Within cells and tissues, sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for understanding how the compound is taken up by cells and how it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its role in cellular processes and its potential impact on cellular health.
特性
IUPAC Name |
sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHTSZQIOQDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74543-21-8 | |
| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




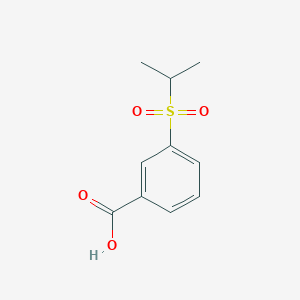
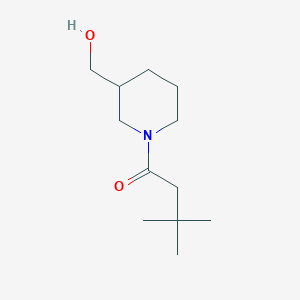


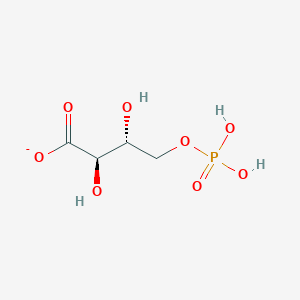

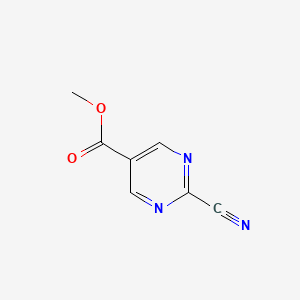

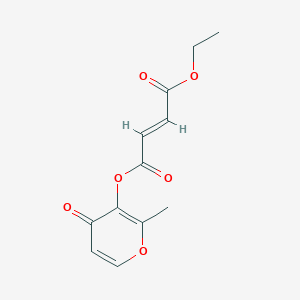
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)
